molecular formula C10H12INO B2561928 4-iodo-N-propylbenzamide CAS No. 39887-30-4

4-iodo-N-propylbenzamide

Cat. No.: B2561928
CAS No.: 39887-30-4
M. Wt: 289.116
InChI Key: ULDHRDTVZHGVAG-UHFFFAOYSA-N
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Description

4-Iodo-N-propylbenzamide is a chemical compound with the molecular formula C10H12INO . It has a molecular weight of 289.12 .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, 4-iodo-N-propyl-benzamide is combined with 1 M Borane-THF complex and the resulting mixture is refluxed overnight . In the second stage, the mixture is treated with hydrogen chloride in 1,4-dioxane and methanol for 2 hours under reflux .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H12INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) .

The storage temperature and other physical properties are not specified in the available resources .

Scientific Research Applications

Crystal Engineering

4-Iodo-N-propylbenzamide plays a role in crystal engineering, particularly in forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial in designing crystal structures with specific properties. For instance, in the complex formation of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, it contributes to the formation of amide dimer tapes and iodo⋯nitro interactions, which are significant for structural insulation in crystal engineering (Saha, Nangia, & Jaskólski, 2005).

Radiopharmaceuticals in Cancer Detection

This compound derivatives have been explored in the development of radiopharmaceuticals for cancer detection. For example, iodine-123-labeled N-(2-diethylaminoethyl) 4-iodobenzamide (BZA) was evaluated in a clinical trial as an imaging agent for malignant melanoma and metastases. This study showed that BZA could effectively detect primary melanomas and metastases, demonstrating its potential in nuclear medicine for cancer management (Michelot et al., 1993).

Sigma Receptor Imaging in Breast Cancer

In the context of breast cancer, sigma receptors, which are overexpressed on breast cancer cells, can be targeted using iodobenzamide derivatives. A study on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) showed its potential in visualizing primary breast tumors in vivo. This reinforces the relevance of this compound derivatives in developing novel diagnostic tools for breast cancer (Caveliers et al., 2002).

Serotonin Receptor Imaging

Another significant application is in the imaging of serotonin (5-HT2) receptors. Radioiodinated derivatives of this compound have been used in studies to image 5-HT2 receptors in the brain. These studies are critical for understanding the role of these receptors in various neurological and psychiatric disorders (Mertens et al., 1994).

Properties

IUPAC Name

4-iodo-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHRDTVZHGVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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